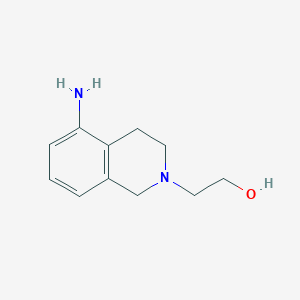
Bromperidol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromperidol hydrochloride is a first-generation butyrophenone antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders . It was discovered at Janssen Pharmaceutica in 1966 and is known for its high affinity for central dopamine receptors . This compound is sold under various brand names, including Bromidol and Impromen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromperidol hydrochloride involves several steps. The key starting material is 4-bromobenzophenone, which undergoes a series of reactions to form the final product. The synthetic route typically includes:
Formation of 4-bromobenzophenone: This is achieved through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The ketone group in 4-bromobenzophenone is reduced to a secondary alcohol using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The secondary alcohol is then reacted with piperidine to form the piperidine ring structure.
Final steps: The resulting compound is further reacted with 4-fluorobutyrophenone to form bromperidol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Bromperidol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bromperidol can be oxidized to form various metabolites.
Reduction: The ketone group in bromperidol can be reduced to form secondary alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of bromperidol, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Bromperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
Mecanismo De Acción
Bromperidol hydrochloride exerts its effects by antagonizing dopamine D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is thought to be overactive in individuals with schizophrenia . The compound also has some affinity for serotonin receptors, which may contribute to its antipsychotic effects .
Comparación Con Compuestos Similares
Bromperidol hydrochloride is structurally similar to other butyrophenone antipsychotics such as haloperidol and benperidol . Compared to these compounds, bromperidol has a higher affinity for dopamine receptors and a faster onset of action . it also has a similar side effect profile, including the risk of extrapyramidal symptoms .
List of Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar pharmacodynamic properties.
Benperidol: A butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Propiedades
Fórmula molecular |
C21H24BrClFNO2 |
|---|---|
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H23BrFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |
Clave InChI |
XAYXCUZHMISKSM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


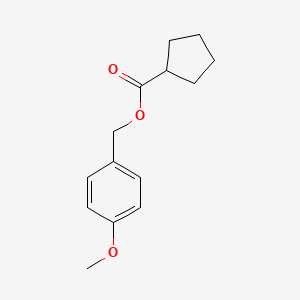




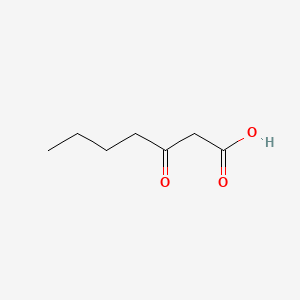

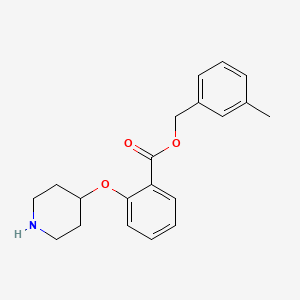
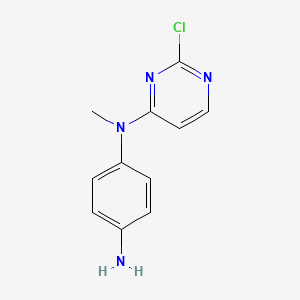

![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
